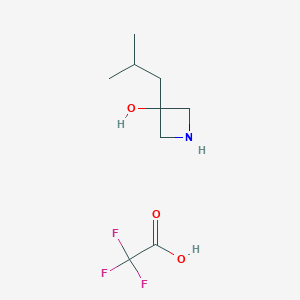

3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid

Description

3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid is a heterocyclic compound consisting of an azetidine (4-membered nitrogen-containing ring) substituted with a 2-methylpropyl (isobutyl) group at the 3-position and paired with trifluoroacetic acid (TFA) as a counterion. This structure combines the rigidity of the azetidine ring with the lipophilic isobutyl group, while the TFA component enhances solubility in polar solvents.

Properties

IUPAC Name |

3-(2-methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.C2HF3O2/c1-6(2)3-7(9)4-8-5-7;3-2(4,5)1(6)7/h6,8-9H,3-5H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRUUJCUBVCNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of 3-isobutylazetidin-3-ol with trifluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as isopropanol and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets . Additionally, in the industry, it can be used in the development of new materials or as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)azetidin-3-ol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally similar azetidine derivatives and other TFA salts, focusing on molecular properties, solubility, and applications.

Structural Analogues

(a) 3-(4-Fluorophenyl)azetidin-3-ol; Trifluoroacetic Acid

- Molecular Formula: C₉H₁₀NOF·C₂HF₃O₂

- Molecular Weight : 281.2 g/mol

- CAS Number : 958297-40-0

- Substituent : A fluorophenyl group replaces the isobutyl group.

- Solubility: Slightly soluble in chloroform, methanol, and DMSO .

- Increased polarity compared to the isobutyl group, likely reducing lipophilicity (logP).

(b) tert-Butyl 3-(2-Aminopropyl)azetidine-1-carboxylate; TFA

- Molecular Formula : C₁₃H₂₄N₂O₂·C₂HF₃O₂

- Substituents: Features a tert-butyl carbamate and aminopropyl group .

- Key Differences :

- The carbamate group enhances stability against hydrolysis, while the amine enables hydrogen bonding.

- Likely higher aqueous solubility due to the polar amine and TFA counterion.

(c) 2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic Acid Methylamide; TFA

- Molecular Formula : C₁₅H₂₀F₃N₃O₃

- Molecular Weight : 347.33 g/mol

- Substituent : A pyridinylpropyl group adds aromatic bulk and basicity.

- Higher molecular weight may affect pharmacokinetic properties like membrane permeability.

Trifluoroacetic Acid Salts in Other Systems

- Role of TFA: In all cases, TFA acts as a counterion, increasing solubility in organic solvents (e.g., methanol, DMSO) due to its strong acidity (pKa ≈ 0.5) and polar nature .

- Comparison with Non-Azetidine TFA Salts: Trifluoroacetic Acid Sodium Salt: Used in peptide synthesis for its solubility-enhancing properties, similar to azetidine-TFA salts . Trifluoroethanol Derivatives: Unlike azetidine-TFA salts, these lack nitrogenous rings but share applications in pharmaceuticals and agrochemicals due to fluorinated motifs .

Biological Activity

The compound 3-(2-Methylpropyl)azetidin-3-ol; 2,2,2-trifluoroacetic acid is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidine derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-isobutylazetidin-3-ol 2,2,2-trifluoroacetate

- Molecular Formula : C7H15F3N1O2

- Molecular Weight : 187.20 g/mol

- Purity : ≥ 95%

- Physical State : Oil at room temperature

Biological Activity Overview

Research has indicated that azetidine derivatives possess various biological activities. The specific compound under review has shown potential in several areas:

-

Anticancer Activity :

- Preliminary studies suggest that compounds with azetidine structures can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related azetidinone compounds have demonstrated significant anticancer effects against breast and prostate cancer cells .

- A study involving structurally similar azetidine derivatives reported IC50 values ranging from 14.5 to 97.9 µM against various cancerous cell lines .

- Antibacterial Properties :

- Antiviral Effects :

The biological activity of 3-(2-Methylpropyl)azetidin-3-ol; 2,2,2-trifluoroacetic acid is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial resistance.

- Induction of Apoptosis : Compounds like this one may trigger apoptotic pathways in cancer cells by activating caspases or altering mitochondrial membrane potential.

- Cell Cycle Arrest : Some studies indicate that azetidine derivatives can cause cell cycle arrest at various phases, contributing to their anticancer effects .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.